5-Deoxycajanin
Overview
Description
5-Deoxycajanin is a natural product found in Euchresta formosana . It is a flavonoid that can also be isolated from the herbs of Cajanus cajan . Its molecular formula is C16H12O5 and it has a molecular weight of 284.26 g/mol .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process includes heating with K2CO3 in acetone, treatment with 50% aq. NaOH in ethanol, and reactions with Th(III)NO3 and 10% aq. HCl . The final step involves a reaction with H2 and 10% Pd/C in acetone .Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.26 g/mol and a molecular formula of C16H12O5 .Scientific Research Applications
Pharmacological Effects
5-Deoxycajanin has been studied for its potential pharmacological effects. One area of research is its possible antidepressant properties. For instance, the study of fluoxetine (a selective serotonin uptake inhibitor) provides insights into how serotonin reuptake inhibitors, a category that potentially includes this compound, might function in treating depression and other psychiatric disorders (Wong et al., 1995).
Anticancer Research
This compound's role in cancer treatment has also been a focus. The analog 5-aza-2'-deoxycytidine is utilized in experimental inducement of gene expression and cellular differentiation, suggesting a possible application of this compound in similar domains (Jüttermann et al., 1994). Additionally, the study of 5-fluorouracil and 5-fluoro-2′-deoxyuridine in cancer chemotherapy provides context for understanding how this compound might be used in oncological treatments (Heidelberger & Ansfield, 1963).
Neurological Applications
Research on fluoxetine, a drug that affects serotonin (5-hydroxytryptamine) reuptake, suggests that this compound may have applications in neurological disorders. This includes the treatment of major depressive disorder and related conditions (Wong et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
5-Deoxycajanin is a flavonoid, a class of plant secondary metabolites with various biological activities . The primary targets of this compound are not explicitly mentioned in the available literature. Flavonoids, in general, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological effects.
Mode of Action
Flavonoids are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of membrane properties .
Biochemical Pathways
Flavonoids are known to modulate several key enzymatic pathways involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Flavonoids, in general, are known to have variable bioavailability due to factors such as intestinal absorption, first-pass metabolism, and plasma protein binding .
Result of Action
This compound is believed to have antioxidant, anti-inflammatory, and anti-tumor effects . These effects are likely due to the compound’s interaction with various molecular targets and signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by pH and temperature . Furthermore, the compound’s bioavailability and pharmacokinetics can be influenced by factors such as diet and gut microbiota .
Biochemical Analysis
Biochemical Properties
5-Deoxycajanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it affects cell signaling pathways related to inflammation, leading to reduced inflammatory responses . These cellular effects underscore the compound’s potential therapeutic applications in managing oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biological effects. At the molecular level, this compound binds to enzymes and proteins involved in oxidative stress and inflammation . This binding inhibits the activity of these enzymes, reducing the production of reactive oxygen species and pro-inflammatory cytokines . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under acidic and neutral conditions, maintaining its biological activity over extended periods . Its stability may decrease under alkaline conditions, leading to degradation . Long-term studies have indicated that this compound can sustain its antioxidant and anti-inflammatory effects over time, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to understand its dosage-dependent responses. Studies have shown that low to moderate doses of this compound exhibit significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to flavonoid metabolism. It interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its biotransformation . These interactions lead to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution mechanism ensures that this compound reaches its target sites to exert its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in oxidative stress and inflammation . In the nucleus, it can modulate gene expression by interacting with transcription factors . This subcellular localization is essential for the compound’s ability to regulate cellular processes and exert its biological effects.
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYQACMFLYEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467011 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7622-53-9 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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